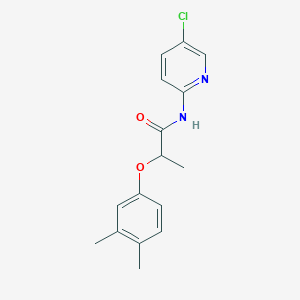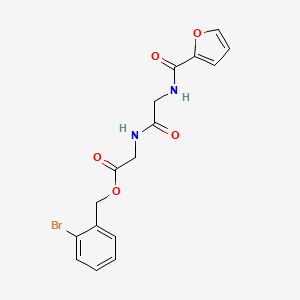
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is currently being investigated for its potential therapeutic applications in several autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用機序
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of TYK2 and JAK1, which are enzymes that play a critical role in the immune system. Specifically, TYK2 and JAK1 are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2 and JAK1, this compound is able to reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, a study published in the Journal of Pharmacology and Experimental Therapeutics showed that this compound was able to reduce the levels of several pro-inflammatory cytokines, including IL-23 and IL-12, in a mouse model of psoriasis. Another study published in the Journal of Immunology demonstrated that this compound was able to reduce the levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in a mouse model of lupus.
実験室実験の利点と制限
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in lab experiments. For example, it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. Additionally, this compound has demonstrated efficacy in several preclinical studies, which suggests that it may have potential therapeutic applications in several autoimmune diseases.
However, there are also several limitations to using this compound in lab experiments. For example, it is a relatively new molecule, which means that there may be limited information available on its pharmacokinetics and pharmacodynamics. Additionally, there may be limitations to the types of experiments that can be performed with this compound, as it is a specific inhibitor of TYK2 and JAK1.
将来の方向性
There are several potential future directions for research on N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. For example, additional preclinical studies could be performed to investigate its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans. Finally, future research could focus on developing more specific inhibitors of TYK2 and JAK1, which could potentially lead to improved therapeutic outcomes.
合成法
The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 4-bromo-3-methylbenzaldehyde with 1-naphthylamine, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final step involves the reaction of the intermediate with glycine to yield this compound.
科学的研究の応用
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been the subject of several preclinical studies, which have demonstrated its potential therapeutic applications in several autoimmune diseases. For example, a study published in the Journal of Immunology demonstrated that this compound was effective in reducing inflammation in a mouse model of psoriasis. Another study published in the journal Nature Communications showed that this compound was effective in reducing inflammation in a mouse model of lupus.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-14-12-16(10-11-18(14)21)22-20(24)13-23(27(2,25)26)19-9-5-7-15-6-3-4-8-17(15)19/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKMBVQPOVKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)

![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)
